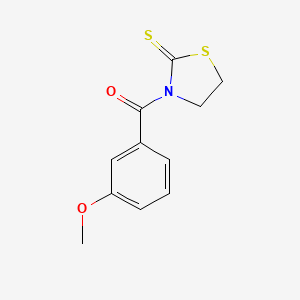

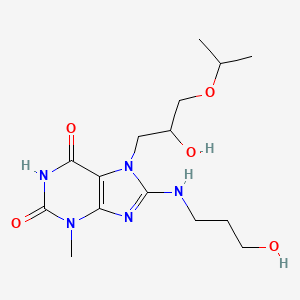

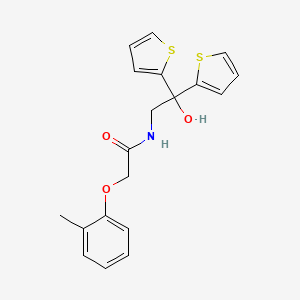

![molecular formula C20H16O7 B2410545 (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859661-68-0](/img/structure/B2410545.png)

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a solid compound with a color that is either colorless or light yellow . It has a chemical formula of C10H8O4 and a molecular weight of 192.17 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been achieved through the Schiff base method . This method involves a simple condensation reaction between an aldehyde and an aromatic primary amine .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at the B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by the Z-scan technique .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Pyran Derivatives : A study by Mérour and Cossais (1991) explored the reaction of 3-oxo-2,3-dihydrobenzofuran with various compounds, including ethyl 2-cyano-3-ethoxypropenoate and methyl 2-cyano-3-methoxypropenoate. This reaction produced compounds with mixed Z and E isomers (Mérour & Cossais, 1991).

Tandem Oxidative Aminocarbonylation-Cyclization : Gabriele et al. (2006) described a synthesis process involving 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines through tandem oxidative aminocarbonylation-cyclization. This process showed significant stereoselectivity, with the Z isomers being formed preferentially (Gabriele et al., 2006).

Improved Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl) Propanoic Acid : Deng Yong (2010) investigated a practical synthesis process for 3-(2,3-dihydrobenzofuran-5-yl) propanoic acid, emphasizing milder reaction conditions and higher yield (Deng Yong, 2010).

Biological and Medicinal Applications

Biological Assays of Benzoxazinones : Hachama et al. (2013) synthesized novel benzoxazinone derivatives and conducted biological assays against bacterial strains and yeast. They found that all compounds were active against Candida albicans, with one compound showing moderate activity against bacterial strains (Hachama et al., 2013).

Antimicrobial Evaluation of Benzofuran Derivatives : Abdel‐Aziz et al. (2009) synthesized novel benzofuran derivatives and evaluated their antimicrobial activity against various fungal and bacterial species. Some compounds exhibited significant antimicrobial activity (Abdel‐Aziz et al., 2009).

Other Applications

Coordination Polymers : Wang et al. (2015) prepared Zn(II) coordination polymers with different architectures, demonstrating potential applications in materials science (Wang et al., 2015).

Synthesis of Arylnaphthalene Derivatives : Padwa et al. (1996) explored a novel cascade process involving the Pummerer-Diels-Alder reaction sequence, leading to the synthesis of arylnaphthalene derivatives with potential biological significance (Padwa et al., 1996).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to benzylisoquinoline alkaloids , which are known to interact with a variety of biological targets.

Mode of Action

It is believed to interact with its targets in a manner similar to other benzylisoquinoline alkaloids . These compounds typically exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural similarity to benzylisoquinoline alkaloids . These alkaloids are known to influence a variety of pathways, including those involved in neurotransmission, cell growth, and apoptosis.

Pharmacokinetics

The ADME properties of this compound are currently unknown. Given its structural similarity to benzylisoquinoline alkaloids , it may share some of their pharmacokinetic properties These compounds are typically well absorbed and distributed throughout the body, but can be subject to extensive metabolism, which may affect their bioavailability

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against various human cancer cell lines . They can induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . .

Future Directions

properties

IUPAC Name |

methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-11(20(22)23-2)26-13-4-5-14-16(9-13)27-18(19(14)21)8-12-3-6-15-17(7-12)25-10-24-15/h3-9,11H,10H2,1-2H3/b18-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDWLBSXHHTCIA-LSCVHKIXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

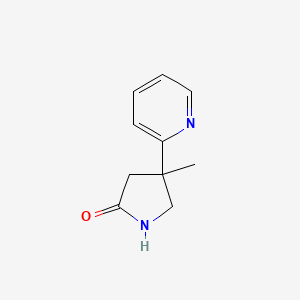

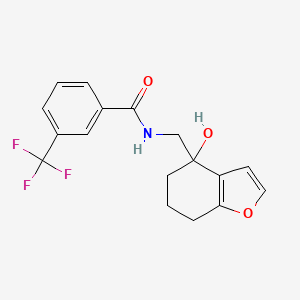

![N-(2-cyclohex-1-en-1-ylethyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2410466.png)

![2-[(2E,6E,10E,14Z,18E,22E,26E,30Z,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaen-1-yl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/no-structure.png)

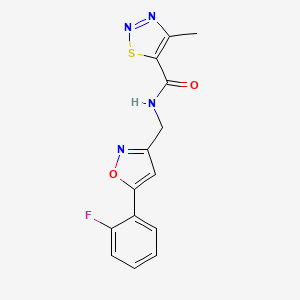

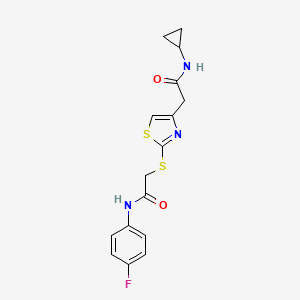

![(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2410474.png)

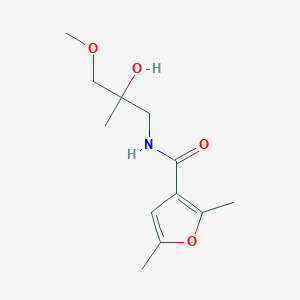

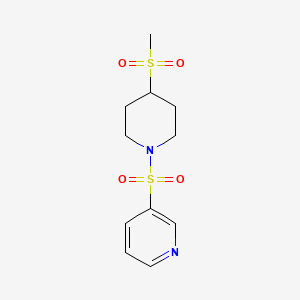

![(E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2410475.png)

![1-[2-[(4-Methylphenyl)methylamino]-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2410481.png)